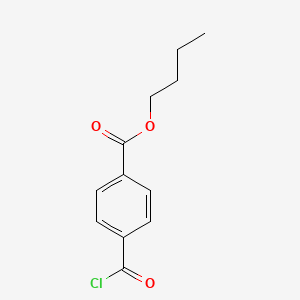

Benzoic acid, 4-(chlorocarbonyl)-, butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

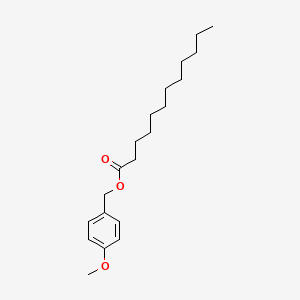

Ácido benzoico, 4-(clorocarbonil)-, éster butílico: es un compuesto orgánico con la fórmula molecular C12H13ClO3. Es un derivado éster del ácido benzoico, donde el átomo de hidrógeno del grupo carboxilo se reemplaza por un grupo éster butílico y un grupo clorocarbonil se une a la posición para del anillo de benceno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Reacción de Esterificación: Un método común para preparar ácido benzoico, 4-(clorocarbonil)-, éster butílico implica la esterificación del ácido 4-clorocarbonilbenzoico con butanol en presencia de un catalizador ácido como el ácido sulfúrico.

Método del Cloruro de Acilo: Otro método implica la reacción del ácido 4-clorocarbonilbenzoico con cloruro de tionilo para formar el cloruro de acilo correspondiente, que luego se hace reaccionar con butanol para formar el éster.

Métodos de Producción Industrial: La producción industrial de ácido benzoico, 4-(clorocarbonil)-, éster butílico a menudo involucra procesos de esterificación a gran escala que utilizan reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, para optimizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reacciones de Sustitución: El grupo clorocarbonil puede participar en reacciones de sustitución nucleofílica, donde nucleófilos como aminas o alcoholes reemplazan el átomo de cloro.

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Sustitución: Nucleófilos como aminas o alcoholes, a menudo en presencia de una base para neutralizar el subproducto HCl.

Principales Productos:

Hidrólisis: Ácido 4-clorocarbonilbenzoico y butanol.

Sustitución: Varios derivados del ácido benzoico sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido benzoico, 4-(clorocarbonil)-, éster butílico tiene varias aplicaciones en la investigación científica:

Síntesis Orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, particularmente en las industrias farmacéutica y agroquímica.

Ciencia de los Materiales: El compuesto se utiliza en la preparación de polímeros y resinas con propiedades específicas, como una mayor estabilidad térmica y resistencia química.

Estudios Biológicos: Sirve como compuesto modelo en estudios de hidrólisis de ésteres y reacciones de sustitución, proporcionando información sobre los mecanismos de reacción y la cinética.

Mecanismo De Acción

El mecanismo de acción del ácido benzoico, 4-(clorocarbonil)-, éster butílico implica principalmente su reactividad como un éster y un derivado de cloruro de acilo. En reacciones de hidrólisis, el enlace éster se rompe por el ataque nucleofílico del agua, lo que lleva a la formación del ácido carboxílico y el alcohol correspondientes . En reacciones de sustitución, el grupo clorocarbonil sufre un ataque nucleofílico, lo que resulta en el reemplazo del átomo de cloro por el nucleófilo .

Comparación Con Compuestos Similares

Compuestos Similares:

- Ácido benzoico, 4-(clorocarbonil)-, éster metílico

- Ácido benzoico, 4-(clorocarbonil)-, éster etílico

- Ácido benzoico, 4-(clorocarbonil)-, éster propílico

Comparación:

- Reactividad: La reactividad de estos compuestos en reacciones de hidrólisis y sustitución es similar, ya que todos contienen los grupos funcionales éster y clorocarbonil. La longitud de la cadena alquílica (metilo, etilo, propilo, butilo) puede influir en la solubilidad y los puntos de ebullición de los compuestos .

- Aplicaciones: Si bien todos estos compuestos pueden utilizarse en síntesis orgánica, la elección específica del éster puede depender de las propiedades deseadas del producto final, como la solubilidad y la volatilidad.

Propiedades

Número CAS |

39853-28-6 |

|---|---|

Fórmula molecular |

C12H13ClO3 |

Peso molecular |

240.68 g/mol |

Nombre IUPAC |

butyl 4-carbonochloridoylbenzoate |

InChI |

InChI=1S/C12H13ClO3/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3 |

Clave InChI |

MBSCJTDAFDNXKK-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)